molecular formula C6H5BF2O3 B1425060 (3,5-Difluoro-4-hydroxyphenyl)boronic acid CAS No. 1132666-81-9

(3,5-Difluoro-4-hydroxyphenyl)boronic acid

Cat. No. B1425060
M. Wt: 173.91 g/mol
InChI Key: ZLSDOFHBADFRMF-UHFFFAOYSA-N
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Description

“(3,5-Difluoro-4-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1132666-81-9 . It has a molecular weight of 173.91 and is typically stored under an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-hydroxyphenylboronic acid . The InChI code is 1S/C6H5BF2O3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10-12H .


Chemical Reactions Analysis

While specific chemical reactions involving “(3,5-Difluoro-4-hydroxyphenyl)boronic acid” are not detailed in the search results, it’s known that hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

“(3,5-Difluoro-4-hydroxyphenyl)boronic acid” is a solid compound with a molecular weight of 173.91 . It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Green Catalyst for Amide Condensation

(3,5-Difluoro-4-hydroxyphenyl)boronic acid, and similar boronic acids, have been used in green chemistry. For instance, a study on 3,5-Bis(perfluorodecyl)phenylboronic acid highlighted its use as a catalyst for direct amide condensation reactions, emphasizing the role of the strong electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara et al., 2001).

Fluorescent pH Probes

Boronic acid derivatives, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been synthesized for use as fluorescent pH probes. These compounds, known for their absorption and steady-state fluorescence properties, are useful in various solvent environments and show significant fluorescent enhancement in acidic solutions. This makes them effective as fluorescent pH probes excitable with visible light (Baruah et al., 2005).

Metal-Free Hydroboration of Imines

A study involving tris[3,5-bis(trifluoromethyl)phenyl]borane, a compound related to (3,5-Difluoro-4-hydroxyphenyl)boronic acid, demonstrated its efficacy as a catalyst for the metal-free hydroboration of imines. This process was notable for not requiring the assistance of an additional Lewis base, showcasing the potential of such boronic acids in organic synthesis (Yin et al., 2017).

Carbohydrate Recognition

Boronic acids, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been utilized for carbohydrate recognition. A study demonstrated the effectiveness of ortho-hydroxyalkyl arylboronic acids in complexing model glycopyranosides, particularly under physiologically relevant conditions. This capability is significant for designing sensors and receptors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Fluorescence Quenching in Alcohols

Fluorinated boronic acids, including derivatives similar to (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies are important for understanding the interaction dynamics of such compounds in different solvent environments (Geethanjali et al., 2015).

Boronic Acid Emission Reduction

Efforts to reduce boronic acid emission, which leads to resource loss and water pollution, have led to the development of novel boron-adsorbing materials. These materials, incorporating boronic acids like (3,5-Difluoro-4-hydroxyphenyl)boronic acid, show promise in environmental applications due to their high adsorption performance and recyclability (Zhang et al., 2021).

Fluorescent Chemosensors

Boronic acids, including (3,5-Difluoro-4-hydroxyphenyl)boronic acid, have been instrumental in the development of fluorescent chemosensors. These sensors are used for detecting various biological substances crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

properties

IUPAC Name

(3,5-difluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSDOFHBADFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680594
Record name (3,5-Difluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-hydroxyphenyl)boronic acid

CAS RN

1132666-81-9
Record name (3,5-Difluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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